molecular formula C18H21NOS B2789984 N-(4-ethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 846591-02-4

N-(4-ethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B2789984
CAS RN: 846591-02-4
M. Wt: 299.43
InChI Key: HNEMDFWSNCQLRU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving a compound depend on its functional groups and structure. For instance, carboxamides can participate in various reactions, including hydrolysis, reduction, and reactions with organometallic reagents .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity are determined by the compound’s molecular structure. For example, 4-Ethylphenol, a related compound, is a white solid with a melting point of 45.1 °C and a boiling point of 218 °C .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the compound’s structure and properties. Without specific information, it’s challenging to predict the mechanism of action .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a compound and how to handle it safely. They include information on physical and chemical hazards, health hazards, protective measures, and safety precautions for handling, storing, and transporting the compound .

Future Directions

Research on organic compounds often focuses on their potential applications in various fields, such as medicine, materials science, and environmental science. For instance, gut-microbiome-derived metabolites, such as 4-Ethylphenol, have been shown to modulate neurological health and function .

properties

IUPAC Name

N-(4-ethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-3-13-5-7-14(8-6-13)19-18(20)16-11-21-17-10-12(2)4-9-15(16)17/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEMDFWSNCQLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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